Synthetic Versatility Advantage: Electrophilic vs. Nucleophilic Reactivity Profile Compared to Unsubstituted Indoline-3-Carboxylic Acid
6-Bromoindoline-3-carboxylic acid possesses a synthetic versatility advantage over its non-brominated parent, Indoline-3-carboxylic acid (CAS: 39891-70-8). The presence of the bromine atom at the 6-position enables participation in a wider range of chemical transformations. While Indoline-3-carboxylic acid is limited to reactions involving its carboxylic acid and amine groups, 6-Bromoindoline-3-carboxylic acid can undergo additional nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 6-position, allowing for the introduction of diverse aryl, amine, and other functionalities . This expanded reactivity profile makes it a more versatile intermediate for the construction of complex and diverse molecular libraries.
| Evidence Dimension | Reactivity Profile |
|---|---|
| Target Compound Data | Nucleophilic substitution; Cross-coupling (Suzuki, Buchwald-Hartwig) at the 6-position |
| Comparator Or Baseline | Indoline-3-carboxylic acid (no halogen handle) |
| Quantified Difference | Not quantifiable as a specific metric |
| Conditions | General organic synthesis conditions for halogenated aromatics |
Why This Matters
This enables the synthesis of a broader array of final compounds from the same starting material, increasing its value in drug discovery and chemical biology.
